3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
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Overview
Description
3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core, which is fused with a furan ring and substituted with a nitrophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-methyl-4-nitrophenyl derivatives.
Quinazolinone Core Formation: The quinazolinone core is formed by the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.
Coupling Reaction: The furan ring is then coupled with the quinazolinone core using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of amino-substituted furan derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in critical biological pathways, such as DNA synthesis or protein kinases.
Pathways Involved: It may inhibit key signaling pathways that regulate cell growth and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the furan and nitrophenyl moieties but differs in the quinazolinone core.
4-Hydroxy-2-quinolones: Similar in having a quinazolinone core but lacks the furan and nitrophenyl groups.
Uniqueness
3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a furan ring and a nitrophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15N3O5 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O5/c1-11-10-12(22(25)26)6-7-13(11)16-8-9-17(27-16)18-20-15-5-3-2-4-14(15)19(23)21(18)24/h2-10,18,20,24H,1H3 |
InChI Key |
RGOSQAVXTWDXKA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3O |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3O |
Origin of Product |
United States |
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